2-Fluoro-1-nitro-3-(propan-2-yloxy)benzene
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Overview
Description
2-Fluoro-1-nitro-3-(propan-2-yloxy)benzene is an organic compound with the molecular formula C9H10FNO3 and a molecular weight of 199.18 g/mol . It is a derivative of benzene, featuring a fluorine atom, a nitro group, and a propan-2-yloxy group attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-nitro-3-(propan-2-yloxy)benzene typically involves the nitration of 2-Fluoro-3-(propan-2-yloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Starting Material: 2-Fluoro-3-(propan-2-yloxy)benzene
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: Temperature control to avoid over-nitration
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-nitro-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents depend on the desired product.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 2-Fluoro-1-amino-3-(propan-2-yloxy)benzene
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Scientific Research Applications
2-Fluoro-1-nitro-3-(propan-2-yloxy)benzene is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-nitro-3-(propan-2-yloxy)benzene depends on its chemical interactions with target molecules. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological targets such as enzymes and receptors. The fluorine atom and propan-2-yloxy group contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-nitrobenzene: Lacks the propan-2-yloxy group, resulting in different chemical properties and reactivity.
3-Nitro-1-(propan-2-yloxy)benzene: Lacks the fluorine atom, affecting its electronic properties and reactivity.
2-Fluoro-3-(propan-2-yloxy)benzene: Lacks the nitro group, leading to different chemical behavior.
Uniqueness
2-Fluoro-1-nitro-3-(propan-2-yloxy)benzene is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. The presence of both a fluorine atom and a nitro group on the benzene ring, along with the propan-2-yloxy group, makes it a valuable compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-fluoro-1-nitro-3-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-6(2)14-8-5-3-4-7(9(8)10)11(12)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULICCKYQNDWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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